molecular formula C14H13N3 B10841859 2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine

2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine

Cat. No.: B10841859
M. Wt: 223.27 g/mol
InChI Key: AAIHLDQORIUJKB-UHFFFAOYSA-N
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Description

2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine is a heterocyclic compound that features an indole core substituted with a methyl group at the 2-position, a pyridinyl group at the 3-position, and an amine group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a mixture of 2-methyl-3-butyn-2-ol and 3-iodopyridine can be subjected to a palladium-catalyzed Sonogashira coupling reaction to form the desired indole derivative . The reaction typically requires a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI, in a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. Its combination of a pyridinyl group and an amine group makes it a versatile scaffold for the development of novel bioactive compounds.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-methyl-3-pyridin-4-yl-1H-indol-6-amine

InChI

InChI=1S/C14H13N3/c1-9-14(10-4-6-16-7-5-10)12-3-2-11(15)8-13(12)17-9/h2-8,17H,15H2,1H3

InChI Key

AAIHLDQORIUJKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)N)C3=CC=NC=C3

Origin of Product

United States

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